Aluminium sulfate hexadecahydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

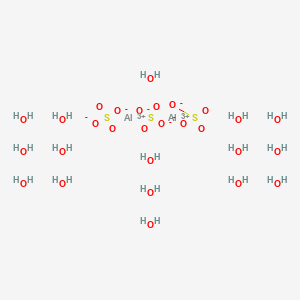

Aluminium sulfate hexadecahydrate, with the chemical formula Al₂(SO₄)₃·16H₂O, is a white crystalline solid that is highly soluble in water . It is commonly used as a coagulant in water treatment processes to remove impurities and clarify water . Additionally, it finds applications in the manufacturing of paper, dyes, pigments, and fire extinguishers .

準備方法

Synthetic Routes and Reaction Conditions: Aluminium sulfate hexadecahydrate can be synthesized by reacting aluminium hydroxide (Al(OH)₃) with sulfuric acid (H₂SO₄) . The reaction is typically carried out by mixing the reactants in water and heating the mixture to boiling. The formation of aluminium sulfate is exothermic, meaning it releases heat, which can sustain the reaction without the need for external heating if concentrated acid is used .

Industrial Production Methods: In industrial settings, aluminium sulfate is often produced from bauxite or clays. The raw material is gently calcined, mixed with sulfuric acid and water, and then heated gradually to boiling . The resulting solution is filtered and crystallized to obtain this compound .

化学反応の分析

Types of Reactions: Aluminium sulfate hexadecahydrate undergoes several types of chemical reactions, including:

Hydrolysis: In water, it hydrolyzes to form aluminium hydroxide and sulfuric acid.

Decomposition: When heated between 580 and 900°C, it decomposes to form γ-alumina and sulfur trioxide.

Common Reagents and Conditions:

Hydrolysis: Water is the primary reagent, and the reaction occurs at room temperature.

Decomposition: High temperatures (580-900°C) are required for this reaction.

Major Products Formed:

Hydrolysis: Aluminium hydroxide and sulfuric acid.

Decomposition: γ-alumina and sulfur trioxide.

科学的研究の応用

Water Treatment

Coagulation and Flocculation

Aluminium sulfate hexadecahydrate is extensively used in drinking water and wastewater treatment facilities. It acts as a coagulant that promotes the aggregation of suspended particles, allowing them to be easily removed from water. Studies have shown that using modified aluminium sulfate solutions can enhance purification efficiency while reducing reagent consumption by 25-30% .

Case Study: Drinking Water Quality Improvement

A comparative study highlighted that a modified aluminium sulfate solution improved the removal of suspended solids and coloration by 35-40% compared to conventional methods . This demonstrates the effectiveness of this compound in enhancing water quality.

Paper Manufacturing

Sizing Agent

In the paper industry, this compound serves as a sizing agent, improving the quality and durability of paper products. It helps bind pulp fibers, resulting in stronger paper that is less prone to tearing.

Application Example

The use of aluminium sulfate in paper production has been linked with better ink retention and print quality, making it essential for producing high-quality printed materials .

Textile Industry

Mordant in Dyeing Processes

this compound is utilized as a mordant in textile dyeing, facilitating dye adherence to fabrics. This application enhances colorfastness and vibrancy.

Impact on Fabric Processing

The compound also aids in impurity removal during textile processing, contributing to cleaner final products .

Pharmaceuticals

Antiperspirants and Astringents

In pharmaceuticals, this compound is used in formulations for antiperspirants due to its astringent properties. It helps reduce sweating by constricting sweat glands.

Research Findings

Studies have indicated its effectiveness as an antibacterial agent, further supporting its use in personal care products .

Construction

Waterproofing Agent

In construction, this compound is employed as a waterproofing agent and to enhance the setting properties of concrete. Its ability to interact with other compounds improves the overall durability of construction materials.

Cosmetics

Cosmetic Ingredients

The compound is included in various cosmetic formulations for its astringent properties. It helps control skin moisture levels and can be found in products like deodorants .

Data Table: Summary of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Water Treatment | Coagulant | Enhances particle removal efficiency |

| Paper Manufacturing | Sizing Agent | Improves strength and print quality |

| Textile Industry | Mordant | Enhances dye adherence and colorfastness |

| Pharmaceuticals | Antiperspirants | Reduces sweating; antibacterial properties |

| Construction | Waterproofing Agent | Increases durability of materials |

| Cosmetics | Astringent | Controls moisture; improves skin feel |

作用機序

The primary mechanism by which aluminium sulfate hexadecahydrate exerts its effects is through coagulation. In water treatment, it neutralizes the charge of suspended particles, causing them to aggregate and settle out of the solution . Medically, it acts as an astringent and coagulating agent, helping to stop minor bleeding and prevent infections .

類似化合物との比較

Aluminium sulfate octadecahydrate (Al₂(SO₄)₃·18H₂O): Similar in structure but contains two more water molecules.

Aluminium potassium sulfate (KAl(SO₄)₂·12H₂O):

Uniqueness: Aluminium sulfate hexadecahydrate is unique due to its specific hydration state, which makes it highly soluble in water and effective as a coagulant in water treatment processes .

特性

CAS番号 |

16828-11-8 |

|---|---|

分子式 |

Al2H22O20S3 |

分子量 |

492.3 g/mol |

IUPAC名 |

dialuminum;trisulfate;hexadecahydrate |

InChI |

InChI=1S/2Al.3H2O4S.8H2O/c;;3*1-5(2,3)4;;;;;;;;/h;;3*(H2,1,2,3,4);8*1H2 |

InChIキー |

JANHUGNIVASISO-UHFFFAOYSA-N |

SMILES |

O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Al+3].[Al+3] |

正規SMILES |

O.O.O.O.O.O.O.O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.[Al].[Al] |

Key on ui other cas no. |

16828-11-8 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。